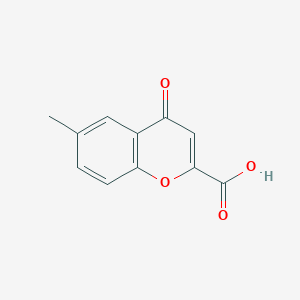

6-Methylchromone-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)8(12)5-10(15-9)11(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIDLZFIIVDZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-44-0 | |

| Record name | 6-Methylchromone-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylchromone-2-carboxylic acid: Properties, Synthesis, and Applications

Introduction

6-Methylchromone-2-carboxylic acid is a specialized organic compound belonging to the chromone family. Chromones are characterized by a benzopyran-4-one backbone and are widely recognized as privileged scaffolds in medicinal chemistry due to their extensive presence in natural products and their diverse biological activities.[1][2] This molecule, distinguished by a methyl group at the 6-position and a carboxylic acid at the 2-position, serves as a critical building block and a key intermediate in the synthesis of more complex, biologically active molecules and functional materials.[3][4] Its unique structural features make it a compound of significant interest for researchers in drug discovery, organic synthesis, and material science, offering a versatile platform for developing novel therapeutic agents, fluorescent dyes, and advanced polymers.[3]

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Properties

This compound is an off-white solid compound.[3] Its core structure is a benzopyran ring system, which imparts both aromaticity and a heterocyclic nature to the molecule. The carboxylic acid moiety is a key functional group, influencing the compound's reactivity, solubility, and its potential to interact with biological targets.[4][5]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Reference(s) |

| IUPAC Name | 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | [3][4] |

| Synonyms | 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | [3] |

| CAS Number | 5006-44-0 | [3] |

| Molecular Formula | C₁₁H₈O₄ | [3] |

| Molecular Weight | 204.18 g/mol | [3] |

| Appearance | Off-white to light yellow powder/crystal | [3] |

| Melting Point | 262-270 °C | [3][6] |

| Purity | ≥98% (HPLC) | [7] |

| PubChem ID | 688704 | [3] |

| MDL Number | MFCD00239435 | [3] |

| Enthalpy of Formation | -(656.2 ± 2.2) kJ·mol⁻¹ (Standard Molar) | [6][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Data

The following data was reported for this compound in deuterated methanol (MeOD-d₄).[9]

| ¹H-NMR (400 MHz, MeOD) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H5 | 7.92 | d | 2.3 | Aromatic CH |

| H6 | 7.68 | dd | J₁=8.7, J₂=2.3 | Aromatic CH |

| H8 | 7.58 | d | 8.6 | Aromatic CH |

| H3 | 7.02 | s | - | Olefinic CH |

| CH₃ | 2.48 | s | - | Methyl |

| ¹³C-NMR (MeOD-d₄) | Chemical Shift (δ, ppm) | Assignment |

| C4 | 180.8 | Carbonyl (C=O) |

| COOH | 163.0 | Carboxylic Acid |

| C2 | 156.0 | Olefinic C |

| C8a | 155.1 | Aromatic C |

| C7 | 137.8 | Aromatic C |

| C6 | 137.7 | Aromatic C |

| C5 | 125.5 | Aromatic C |

| C4a | 125.0 | Aromatic C |

| C3 | 119.8 | Olefinic C |

| C8 | 114.6 | Aromatic C |

| CH₃ | 21.0 | Methyl C |

Synthesis Methodology

The synthesis of chromone-2-carboxylic acids is a well-established process in organic chemistry, often involving the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by cyclization and hydrolysis.[2][9] Microwave-assisted synthesis has emerged as an efficient method to improve reaction yields and reduce reaction times.[9]

General Microwave-Assisted Synthesis Protocol

This protocol is adapted from a generalized procedure for synthesizing substituted chromone-2-carboxylic acids and serves as a representative workflow.[9] The key is the Claisen condensation reaction between 2'-hydroxy-5'-methylacetophenone and a dialkyl oxalate, followed by an acid-catalyzed cyclization and hydrolysis.

Caption: Workflow for microwave-assisted synthesis of chromone-2-carboxylic acids.

Experimental Protocol

-

Reaction Setup: To a microwave vial, add the starting material, 2'-hydroxy-5'-methylacetophenone (1.0 eq), and dissolve it in a suitable solvent such as dioxane (e.g., 2 mL).[9]

-

Base and Reagent Addition: Add diethyl oxalate (1.0-1.5 eq) followed by a base, such as sodium ethoxide (EtONa, 1.0-2.0 eq).[9] The choice of base and stoichiometry is critical and often requires optimization to maximize yield.

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes).[9] Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

-

Acidification and Hydrolysis: After cooling, carefully add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.[9] This step facilitates both the cyclization to form the chromone ring and the hydrolysis of the resulting ester to the carboxylic acid.

-

Isolation and Purification: The product typically precipitates from the solution upon acidification. Collect the solid by filtration, wash with water, and then purify by recrystallization from an appropriate solvent system (e.g., ethanol/dioxane) to yield pure this compound.[10]

Biological Activities and Applications

The chromone scaffold is a cornerstone in the development of therapeutic agents.[11] this compound, as a derivative, is implicated in several biological activities and serves as a versatile precursor for a wide range of applications.

Potential Biological Activities

-

Anti-inflammatory Effects: Chromone derivatives are known to modulate inflammatory pathways, making this compound a candidate for further pharmacological investigation in inflammatory conditions.[4]

-

Antioxidant Properties: The core structure has shown potential in scavenging free radicals, which suggests a protective role against oxidative stress-related cellular damage.[4]

-

Antimicrobial Activity: Some studies indicate that chromone derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.[4]

Key Application Areas

Caption: Major application areas stemming from the this compound core.

-

Pharmaceutical Development: This compound is a valuable intermediate for synthesizing pharmaceuticals, particularly those targeting inflammatory and neurodegenerative diseases.[3] Its carboxylic acid handle allows for straightforward chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies.[12]

-

Fluorescent Dyes: It is used in the production of fluorescent dyes for biological imaging.[3] The chromone system can be part of a larger conjugated system that exhibits useful photophysical properties.

-

Material Science: The compound's reactivity and stability make it suitable for incorporation into advanced materials like polymers and coatings, potentially enhancing their properties.[3][4]

-

Natural Product Synthesis: It serves as a building block in the total synthesis of more complex natural products that contain the chromone motif.[3]

Safety and Handling

As with any laboratory chemical, proper handling and storage are essential to ensure safety.

| Safety Information | Details | Reference(s) |

| Signal Word | Warning | [8] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [8] |

| Storage Conditions | Store at 0-8 °C in a cool, dark place. | [3] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves. | [8] |

Conclusion

This compound is a highly valuable and versatile chemical entity. Its well-defined physicochemical properties, established synthetic routes, and the inherent biological potential of its chromone core make it a compound of significant interest. For researchers in medicinal chemistry, it provides a robust scaffold for the design and synthesis of novel therapeutic agents. In material science and organic synthesis, its utility as a reactive intermediate and building block opens avenues for creating novel functional materials and complex molecular architectures. This guide consolidates the essential technical information required for professionals to effectively utilize this compound in their research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijrar.org [ijrar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound | 5006-44-0 [smolecule.com]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 5006-44-0 [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to 6-Methylchromone-2-carboxylic Acid: Structure, Synthesis, and Applications

Abstract

6-Methylchromone-2-carboxylic acid is a specialized organic compound belonging to the chromone family, a class of benzopyran derivatives.[1][2] Characterized by a methyl group at the 6-position and a carboxylic acid at the 2-position of the chromone scaffold, this molecule serves as a pivotal building block and intermediate in diverse scientific fields.[1] Its unique structural features impart significant utility in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, modern synthetic methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application. This section details the nomenclature, structural features, and key physical data for this compound.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is 6-methyl-4-oxochromene-2-carboxylic acid .[1] It is also commonly referred to by synonyms such as 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid and 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3]

The core of the molecule is a chromone ring system, which is a fused benzopyran structure.[1] Key functional groups include a ketone at position 4, a methyl substituent on the benzene ring at position 6, and a carboxylic acid group at position 2 of the pyran ring.

Physicochemical Data

The compound is typically supplied as an off-white solid powder.[3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5006-44-0 | [1][3][4] |

| Molecular Formula | C₁₁H₈O₄ | [1][3][4] |

| Molecular Weight | 204.18 g/mol | [1][3][4] |

| Appearance | Off-white solid powder | [3] |

| Melting Point | 262-270 °C | [2][3][5] |

| Purity | ≥98% (HPLC) | [2][3] |

| Standard Molar Enthalpy of Formation | -(656.2 ± 2.2) kJ·mol⁻¹ | [2][5] |

Synthesis and Mechanistic Insights

The synthesis of the chromone scaffold is a well-established area of organic chemistry. Modern methods often employ microwave assistance to improve reaction efficiency and yield.

Overview of Synthetic Strategies

Several general pathways exist for synthesizing chromone-2-carboxylic acids:

-

Condensation Reactions: A common approach involves the condensation of a substituted 2'-hydroxyacetophenone with a source of the C2 and C3 atoms of the pyranone ring, such as diethyl oxalate.

-

Cyclization Reactions: Intramolecular cyclization of appropriately substituted phenolic precursors can also yield the chromone core.[1]

-

Functional Group Transformations: Oxidation of an existing 2-methylchromone can be used to form the carboxylic acid functionality.[1]

Protocol: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids

Causality and Rationale: The following protocol is adapted from an optimized, microwave-assisted synthesis of a structurally related compound, 6-bromochromone-2-carboxylic acid.[6] Microwave-assisted synthesis is chosen for its significant advantages over classical thermal methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[6] The mechanism involves an initial base-catalyzed Claisen condensation between 2'-hydroxy-5'-methylacetophenone and diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the ester intermediate to yield the final carboxylic acid.

References

- 1. Buy this compound | 5006-44-0 [smolecule.com]

- 2. This compound 98 5006-44-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5006-44-0 [chemicalbook.com]

- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Chromone Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to 6-Methylchromone-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 5006-44-0), a pivotal heterocyclic compound in modern chemical and pharmaceutical research. The document delineates its physicochemical properties, details a validated synthetic pathway with mechanistic insights, and outlines robust protocols for its characterization. Furthermore, it explores the compound's significant role as a versatile building block in the development of novel therapeutic agents, fluorescent dyes, and advanced materials. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this high-value chemical entity.

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds featuring a benzo-γ-pyrone ring system. This scaffold is not merely a synthetic curiosity but is widely distributed in nature, particularly in the plant kingdom, forming the core of many flavonoids and isoflavonoids. The chromone nucleus is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1] Our research group and others have focused on this scaffold for developing multitarget-directed ligands, particularly for complex pathologies like neurodegenerative diseases.[1] this compound is a prominent derivative, serving as a key intermediate for elaborating the chromone core into more complex, biologically active molecules.[2][3]

Physicochemical and Structural Properties

This compound is a stable, off-white solid compound.[2] Its structural integrity, combining a rigid aromatic system with a reactive carboxylic acid handle, makes it an ideal precursor in multi-step organic synthesis.[2]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5006-44-0 | [2][4][5][6] |

| Molecular Formula | C₁₁H₈O₄ | [2][4][6] |

| Molecular Weight | 204.18 g/mol | [2][4][6] |

| Appearance | Off-white to light yellow powder/crystal | [2][5] |

| Melting Point | 262-270 °C | [2][4] |

| Purity | ≥ 98-99% (HPLC) | [2][5] |

| Synonyms | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | [2][4] |

| InChI Key | RKIDLZFIIVDZNX-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2OC(=CC(=O)c2c1)C(O)=O |

Synthesis and Mechanistic Insights

The synthesis of chromone-2-carboxylic acids is a well-established process, typically involving the condensation of a 2'-hydroxyacetophenone with an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis. This classic approach has been significantly optimized using microwave-assisted organic synthesis (MAOS), which improves yields, reduces reaction times, and often results in cleaner products.[1]

Mechanistic Rationale

The reaction proceeds via a Claisen-type condensation between the enolate of 5'-methyl-2'-hydroxyacetophenone and diethyl oxalate. The choice of a base, such as sodium ethoxide, is critical for generating the nucleophilic enolate. The resulting diketone intermediate undergoes an intramolecular cyclization under acidic conditions, followed by dehydration to form the stable aromatic chromone ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Microwave irradiation accelerates the rate-limiting steps, providing the energy for efficient cyclization and hydrolysis.

Generalized Microwave-Assisted Synthesis Protocol

The following protocol is adapted from optimized, microwave-assisted procedures for analogous chromone-2-carboxylic acids.[1]

Step 1: Condensation

-

To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol) in a microwave-safe vessel, add 1.0 equivalent of 5'-methyl-2'-hydroxyacetophenone.

-

Stir the mixture for 10 minutes at room temperature.

-

Add 1.1 equivalents of diethyl oxalate dropwise.

-

Seal the vessel and heat in a microwave reactor at 120°C for 15-20 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

Step 2: Cyclization and Hydrolysis

-

After cooling, quench the reaction mixture by pouring it onto crushed ice.

-

Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl).

-

A precipitate of the ethyl ester of the target compound may form. To proceed directly to the acid, add 5 mL of concentrated HCl to the mixture.

-

Reseal the vessel and heat in the microwave reactor at 140°C for an additional 10 minutes to facilitate ester hydrolysis.

-

Cool the reaction vessel. The resulting precipitate is filtered, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

Self-Validation: The purity of the crude product can be readily assessed by its melting point. A sharp melting point in the expected range (262-270 °C) indicates high purity. Further validation is achieved via HPLC and NMR spectroscopy as described in Section 4.0.

Caption: Microwave-assisted synthesis workflow.

Spectroscopic Characterization and Validation

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A sample is run on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Purity is determined by the area percentage of the main peak, which should be ≥98%.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides unequivocal structural confirmation. Expected signals for the 6-methyl derivative would include a singlet for the methyl protons (~2.48 ppm), distinct signals for the three aromatic protons on the benzene ring, and a singlet for the vinyl proton on the pyrone ring (~7.02 ppm).[1]

-

¹³C-NMR: Complements the proton NMR and confirms the carbon skeleton, including the carbonyl carbons of the ketone and carboxylic acid.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight (204.18 g/mol ) by identifying the [M-H]⁻ ion at m/z 203.17 or the [M+H]⁺ ion at m/z 205.19.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material or intermediate. Its utility stems from the carboxylic acid group, which provides a reactive handle for amide coupling, esterification, or other transformations to build molecular complexity.

-

Pharmaceutical Development: It is a key building block for synthesizing more complex pharmaceuticals.[2] Its derivatives are being investigated for activity against inflammatory and neurodegenerative diseases.[2] The chromone scaffold itself is known to interact with various enzymes and receptors, making this a fertile area for drug discovery.

-

Fluorescent Dyes: The chromone system is a fluorophore. Modifications to the core structure, often via the carboxylic acid group, allow for the production of fluorescent dyes used in biological imaging and cellular research.[2]

-

Natural Product Synthesis: The compound serves as a versatile precursor in the total synthesis of more complex natural products that contain the chromone motif.[2]

-

Material Science: The unique chemical and photophysical properties of the chromone ring are being explored for the development of advanced materials, such as specialized polymers and coatings.[3]

Caption: Application spectrum of the title compound.

Known Biological Activities

While primarily used as a synthetic intermediate, the core scaffold and its simple derivatives have demonstrated noteworthy biological activities in preliminary studies. Research indicates potential antioxidant, antimicrobial, and anti-inflammatory effects.[3] The antioxidant properties are likely due to the phenolic nature of the scaffold, enabling it to scavenge free radicals.[3] These intrinsic activities provide a strong rationale for its use as a scaffold in developing new therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).

-

Handling: Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Store in a cool, dark, and dry place. Recommended storage is at room temperature or below (<15°C).[2][5]

Conclusion

This compound (CAS: 5006-44-0) is a compound of significant scientific and commercial interest. Its straightforward synthesis, well-defined properties, and chemical versatility make it an indispensable tool for researchers. From serving as a foundational element in the synthesis of potential new drugs for multifactorial diseases to its use in materials science and bio-imaging, its importance is set to grow as new applications are discovered. This guide provides the foundational knowledge required for its effective synthesis, validation, and application in advanced research settings.

References

- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 5006-44-0 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 5006-44-0 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

A Senior Application Scientist's Technical Guide to 6-Methylchromone-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylchromone-2-carboxylic acid is a heterocyclic building block belonging to the chromone family—a class of compounds characterized by a benzopyran-4-one structure.[1][2] Its unique scaffold is a recurring motif in numerous natural products and serves as a valuable precursor in the synthesis of more complex bioactive molecules and fluorescent dyes.[3] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of this compound, offering field-proven insights for its application in research and development.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is an off-white solid at room temperature with a high melting point, indicative of a stable crystalline structure.[3][4][5] Its core identity is defined by its molecular formula and weight, which are critical for all stoichiometric calculations in synthesis and quantitative analysis.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₄ | [1][3][4][5][6][7] |

| Molecular Weight | 204.18 g/mol | [1][3][4][5][6][7] |

| CAS Number | 5006-44-0 | [1][3][6][7] |

| Appearance | Off-white powder / solid | [3][5] |

| Melting Point | 262-270 °C | [3][4][5] |

| Synonyms | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | [3][4] |

The standard molar enthalpy of formation for this compound has been determined to be -(656.2 ± 2.2) kJ·mol⁻¹, a key thermodynamic parameter derived from its energy of combustion.[2]

Synthesis Pathway: A Mechanistic Perspective

The synthesis of chromone-2-carboxylic acids is a well-established process in organic chemistry, typically involving a Claisen-type condensation followed by an acid-catalyzed cyclization and dehydration. A common and effective route starts from a substituted 2'-hydroxyacetophenone.

While specific, peer-reviewed synthesis routes for the 6-methyl derivative are sparse in readily available literature, a general and highly effective microwave-assisted approach has been optimized for analogous structures like 6-bromochromone-2-carboxylic acid.[8] This methodology can be adapted for the 6-methyl derivative, offering high yields and versatility.[8]

Conceptual Synthesis Workflow:

The process involves two primary stages:

-

Condensation: A 2'-hydroxyacetophenone (in this case, 2'-hydroxy-5'-methylacetophenone) reacts with an oxalate ester, such as diethyl oxalate, in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the oxalate ester.

-

Cyclization & Hydrolysis: The intermediate product is then subjected to acidic conditions (e.g., HCl). This step protonates the phenoxide, facilitating an intramolecular nucleophilic attack on the ketone, leading to cyclization. Subsequent dehydration forms the chromone ring, and hydrolysis of the ester group yields the final carboxylic acid.

Below is a diagram illustrating this generalized, high-yield synthetic pathway.

Caption: Generalized microwave-assisted synthesis workflow.

Structural Validation: A Spectroscopic Approach

Confirming the identity and purity of the synthesized compound is paramount. This is a self-validating system where spectroscopic data must align perfectly with the expected chemical structure.

A. Infrared (IR) Spectroscopy For any carboxylic acid, IR spectroscopy is highly informative. The spectrum of this compound is expected to show two hallmark features:

-

O-H Stretch: An extremely broad absorption band, often described as a "hairy beard," spanning from approximately 2500 to 3300 cm⁻¹. This distinct feature is a definitive indicator of the carboxylic acid's hydrogen-bonded dimer form.[9]

-

C=O Stretches: Two sharp, intense peaks. One for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and another for the ketone carbonyl within the chromone ring (~1630-1650 cm⁻¹).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Signals | Rationale |

| ¹H NMR | ~13-14 ppm (s, 1H): Carboxylic acid proton. ~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene ring. ~6.9 ppm (s, 1H): Olefinic proton on the pyrone ring. ~2.4 ppm (s, 3H): Methyl group protons. | The chemical shifts are diagnostic for the specific electronic environments of each proton in the molecule. |

| ¹³C NMR | ~170-185 ppm: Carbonyl carbons (ketone and carboxylic acid). ~115-160 ppm: Aromatic and olefinic carbons. ~20 ppm: Methyl carbon. | Provides a count of unique carbon environments, confirming the molecular backbone.[9] |

| Mass Spec | m/z 204.0423: Exact mass corresponding to the molecular formula C₁₁H₈O₄. | High-resolution mass spectrometry provides an unambiguous confirmation of the elemental composition. |

Applications & Biological Significance

The chromone scaffold is a well-recognized pharmacophore present in many natural and synthetic compounds with a wide range of biological activities.[10][11] While this compound itself is primarily a synthetic intermediate, its derivatives are explored for various therapeutic applications.[3]

-

Pharmaceutical Scaffolding: It serves as a key building block for developing novel drugs.[1][3] Research into chromone derivatives has revealed potential antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties.[1][10]

-

Organic Synthesis: This compound is a versatile precursor for creating more complex heterocyclic systems and natural products.[3]

-

Material Science: The rigid, planar structure of the chromone ring makes it a candidate for investigation in the development of new materials, such as polymers and fluorescent dyes for biological imaging.[3]

Recent studies have investigated the antimicrobial and antibiofilm activities of various formylchromone derivatives against pathogenic bacteria like Vibrio parahaemolyticus, highlighting the therapeutic potential of this chemical class.[10]

Experimental Protocol: Microwave-Assisted Synthesis (Adapted)

This protocol is adapted from optimized methods for similar chromone derivatives and serves as a robust starting point for laboratory synthesis.[8]

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (EtONa)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric Acid (HCl, 2M)

-

Microwave synthesis reactor

Procedure:

-

Reaction Setup: To a microwave reaction vessel, add 2'-hydroxy-5'-methylacetophenone (1.0 eq) and anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (2.0 eq) to the solution and stir until dissolved.

-

Condensation: Add diethyl oxalate (1.5 eq) to the mixture. Seal the vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate at 120°C for 20-30 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.

-

Acidification & Cyclization: After cooling, carefully unseal the vessel. Add 2M HCl and continue irradiation at 120°C for an additional 10-15 minutes. Rationale: The acid catalyzes the intramolecular cyclization and hydrolysis of the ethyl ester to the carboxylic acid.

-

Isolation: Cool the reaction mixture to room temperature, then place it on an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Drying & Characterization: Dry the purified off-white solid under vacuum. Confirm identity and purity using melting point analysis, NMR, and IR spectroscopy as described in Section 3.

References

- 1. Buy this compound | 5006-44-0 [smolecule.com]

- 2. This compound | 5006-44-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound 98 5006-44-0 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound/CAS:5006-44-0-HXCHEM [hxchem.net]

- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Biological activity of 6-Methylchromone-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 6-Methylchromone-2-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for the evaluation of this promising class of compounds.

Introduction: The Chromone Scaffold in Medicinal Chemistry

The chromone nucleus, a benzopyran-4-one system, is a cornerstone "privileged structure" in medicinal chemistry.[1] Found in a plethora of natural products and synthetic molecules, this scaffold exhibits a remarkable array of pharmacological properties.[2][3] Its structural rigidity, synthetic tractability, and ability to interact with various biological targets make it an attractive starting point for drug discovery programs.[3][4]

Within this family, this compound stands out as a key intermediate. The methyl group at the 6-position and the carboxylic acid at the 2-position provide crucial handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological effects.[5][6] These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, antioxidant, and antimicrobial agents.[3][5] This guide delves into the core science underpinning these activities, offering both theoretical insights and practical methodologies.

Synthetic Strategies: Accessing the 6-Methylchromone Core

The functionalization and derivatization of the chromone scaffold are pivotal for developing novel therapeutic agents.[7] The synthesis of this compound and its derivatives is typically achieved through a well-established pathway involving the condensation of a substituted phenol with an oxalate ester, followed by acid-catalyzed cyclization.

A common and effective route begins with 2'-hydroxy-5'-methylacetophenone. Microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times, making it a preferred method for generating libraries of these compounds for screening purposes.[7]

General Synthetic Workflow

The diagram below illustrates a generalized, two-step microwave-assisted synthesis for producing 6-substituted-chromone-2-carboxylic acids, a process readily adaptable for the 6-methyl derivative.

Caption: Microwave-assisted synthesis of this compound.

A Spectrum of Biological Activities

Derivatives of this compound have been investigated for a wide range of therapeutic applications. Their biological effects are largely determined by the specific substitutions on the chromone core, which influence their interaction with cellular targets.[3]

Anti-inflammatory Properties

Inflammation is a critical immune response, but its dysregulation contributes to numerous chronic diseases.[8] Chromone derivatives have shown potent anti-inflammatory effects, often by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][9]

The primary mechanism involves the suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[8] Certain chromone amides, for example, have demonstrated superior NO inhibitory activity compared to the standard drug ibuprofen.[8] This activity is linked to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).

Research has shown that the substitution pattern on the chromone ring is critical. The presence of electron-withdrawing groups at certain positions or electron-donating groups at others can significantly enhance anti-inflammatory activity.[8]

Anticancer Potential

The chromone scaffold is a recurring motif in the design of novel anticancer agents.[3] Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including lung (A549), colon (HCT-116), and liver (HepG-2) cancers.[3]

The mechanisms of action are diverse and include:

-

Inhibition of Key Kinases: Some derivatives act as potent inhibitors of pathways crucial for cancer cell survival and proliferation, such as the PI3K/mTOR pathway.[3]

-

Induction of Apoptosis: Many chromone compounds have been shown to trigger programmed cell death in cancer cells.[3]

-

Modulation of Signaling Pathways: The anticancer effects are often mediated through the modulation of pathways like MAPK.[1]

Molecular docking studies have revealed that the chromone nucleus is often vital for binding to the active sites of target proteins, with groups like the carboxylic acid forming key hydrogen bonds.[3]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in cellular aging and various diseases. Many chromone derivatives exhibit potent antioxidant properties by scavenging free radicals.[5] This activity is frequently evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[1]

The structure-activity relationship for antioxidant effects is well-defined. The number and position of hydroxyl (-OH) groups, particularly catechol (dihydroxy) moieties on the chromone rings, are critical for enhancing radical-scavenging capacity.[10]

Antimicrobial Efficacy

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromone derivatives have shown promise, with inhibitory effects reported against various bacterial and fungal strains.[2][5] Their efficacy is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[1]

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound derivatives is governed by their chemical structure. Understanding the SAR is crucial for designing next-generation compounds with enhanced potency and selectivity.

-

The Carboxylic Acid Group (C2): This group is often a key pharmacophore. It can act as a hydrogen bond donor and acceptor, anchoring the molecule to the active site of target enzymes or receptors.[3] Its presence is often crucial for activities like mTOR/PI3Kα inhibition.[3]

-

The Methyl Group (C6): The methyl group at the C6 position can influence lipophilicity and steric interactions within a binding pocket. Studies on related flavones have shown that the position of methyl groups significantly impacts anti-inflammatory activity, with substitutions on different rings leading to varied effects on cytokine production.[11]

-

Ring Substituents: The type, number, and position of other substituents play a vital role.[3]

-

Hydroxyl Groups: As noted, hydroxyl groups, especially in a catechol arrangement, dramatically increase antioxidant activity.[10]

-

Halogens and Electron-Withdrawing Groups: The addition of groups like chloro, bromo, or nitro can enhance antibacterial or anti-inflammatory activity by altering the electronic properties of the molecule.[8][12]

-

Amide Linkages: Incorporating amide groups can lead to potent anti-inflammatory compounds, with the amide bond itself being identified as a key radical for the effect.[8]

-

The following diagram illustrates the key positions on the chromone scaffold where modifications can be made to tune biological activity.

Caption: Key structural sites for modifying the biological activity of chromones.

Key Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential for evaluating the biological activity of new chemical entities. The following sections provide step-by-step methodologies for key assays.

Protocol: Synthesis of this compound

This protocol is adapted from microwave-assisted methods described in the literature.[7]

-

Reagent Preparation: In a microwave process vial, combine 2'-hydroxy-5'-methylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq).

-

Base Addition: Add sodium ethoxide (1.1 eq) in absolute ethanol.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 10-15 minutes.

-

Monitoring: Monitor the formation of the intermediate by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, add 1 M hydrochloric acid (HCl) to the reaction mixture.

-

Second Irradiation: Reseal the vial and irradiate at 120 °C for another 10 minutes to facilitate cyclization and hydrolysis.

-

Isolation: Cool the reaction mixture. The product will precipitate. Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dioxane) to yield pure this compound.[13]

Protocol: Anti-inflammatory NO Inhibition Assay

This protocol evaluates the ability of a compound to inhibit nitric oxide production in LPS-stimulated macrophages.[8]

Caption: Workflow for the macrophage-based nitric oxide inhibition assay.

Self-Validation: This protocol must include controls:

-

Vehicle Control: Cells treated with the compound solvent (e.g., DMSO) but not LPS.

-

Positive Control (LPS only): Cells stimulated with LPS to establish maximum NO production.

-

Drug Control: A known anti-inflammatory agent (e.g., Ibuprofen, Dexamethasone).

-

Cell Viability Assay (e.g., MTT): Performed in parallel to ensure that reduced NO levels are not due to cytotoxicity.

Protocol: Antioxidant DPPH Radical Scavenging Assay

This is a rapid and standard method for assessing antioxidant capacity.[1]

-

Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of DPPH solution alone.

-

IC50 Determination: The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against compound concentration.

Quantitative Data Summary

The following tables summarize representative biological activity data for various chromone derivatives, highlighting their potency.

Table 1: Anti-inflammatory and Anticancer Activity of Chromone Derivatives

| Compound Class | Assay/Cell Line | Endpoint | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| Chromone Amide (5-9) | NO Inhibition (RAW264.7) | EC50 | 5.33 ± 0.57 µM | [8] |

| Chromone-Isoxazolidine (24) | Cytotoxicity (A549) | IC50 | 0.7 µM | [3] |

| Chromone-P Heterocycle (19) | Cytotoxicity (HepG-2) | IC50 | 1.61 µg/mL | [3] |

| Chromone-P Heterocycle (20) | Cytotoxicity (HCT-116) | IC50 | 1.56 µg/mL |[3] |

Table 2: Antimicrobial Activity of Chromone Derivatives

| Compound Class | Organism | Endpoint | Potency (MIC) | Reference |

|---|---|---|---|---|

| Quinazolinone (6y) | S. aureus (JE2) | MIC50 | 0.02 µM | [12] |

| Quinazolinone (6l) | S. aureus (JE2) | MIC50 | 0.6 µM | [12] |

| Amidrazone (2b) | Y. enterocolitica | MIC | 64 µg/mL |[14] |

Note: Data for related heterocyclic scaffolds are included to demonstrate the broader potential of modifying core structures.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across anti-inflammatory, anticancer, and antioxidant applications, combined with their synthetic accessibility, makes them prime candidates for further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing focused libraries to refine SAR and improve potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Deeper investigation into the molecular pathways modulated by the most active compounds.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Multitarget Ligands: Exploring the potential of chromone derivatives to act on multiple targets simultaneously, which could be beneficial for complex diseases like cancer or neurodegeneration.[7]

This guide provides a solid foundation for researchers to build upon, leveraging the rich chemistry and diverse biology of the chromone nucleus to drive the next wave of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 5006-44-0 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid: a chromone derivative with anti-allergic, anti-inflammatory and uricosuric activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Chromone Scaffold: A Privileged Framework for Targeting Diverse Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

The chromone core, a benzopyran-4-one motif, represents a remarkable and enduring "privileged scaffold" in medicinal chemistry.[1][2][3] Naturally occurring in a variety of plants and also accessible through robust synthetic methodologies, this heterocyclic system serves as the foundation for a multitude of compounds with a wide spectrum of biological activities.[2][4][5] The inherent structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical properties and target specificity. This guide provides a comprehensive exploration of the key therapeutic targets of chromone-based compounds, offering insights into their mechanisms of action and the experimental approaches used for their validation, designed to empower researchers in the pursuit of novel therapeutics.

Kinase Inhibition: A Dominant Anticancer Strategy

The dysregulation of protein kinases is a hallmark of cancer, making them a prime target for therapeutic intervention. Chromone-based compounds have emerged as a significant class of kinase inhibitors, demonstrating efficacy against a range of cancer types.[6][7] The planarity of the chromone ring system allows it to effectively interact with the ATP-binding pocket of many kinases.

Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Flavopiridol, a semi-synthetic flavonoid derived from a chromone-containing natural product, is a well-known pan-CDK inhibitor.[8] More recently, novel 3-hydroxychromone derivatives have been developed as potent inhibitors of CDK1 and CDK2, demonstrating antiproliferative effects in various cancer cell lines.[9]

Protein Kinase CK2

Formerly known as casein kinase II, CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation while suppressing apoptosis. Its overexpression is linked to numerous cancers. Researchers have designed and synthesized chromone-2-aminothiazole hybrids that act as potent CK2 inhibitors, inducing apoptosis in leukemia cells.[10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is a key player in inflammatory responses and has been implicated in cancer progression.[11][12] Certain chromone derivatives have been shown to inhibit the activation of p38 MAPK, not by direct kinase inhibition, but by targeting upstream components of the pathway, such as the TRAF6-ASK1 complex, through the reduction of reactive oxygen species (ROS).[12]

Other Kinase Targets

The versatility of the chromone scaffold extends to other kinase targets, including:

-

ATR Kinase: A key regulator of the DNA damage response pathway, making its inhibition a promising strategy for sensitizing cancer cells to chemotherapy.[13]

-

ULK1: An initiating kinase in the autophagy pathway, which can be a pro-survival mechanism for cancer cells. Inhibition of ULK1 by novel chromone derivatives can modulate autophagy and induce apoptosis in colon cancer.[14]

-

mTOR and PI3Kα: Compound 21, a thiopyrano[4,3-d]pyrimidine derivative containing a chromone moiety, has shown significant inhibitory activity against both mTOR and PI3Kα kinases.[11]

Experimental Workflow: Kinase Inhibition Assay

A common method to assess the inhibitory potential of chromone derivatives against a specific kinase is a biochemical kinase assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Modulating Enzymes in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. Chromone-based compounds have shown promise in targeting key enzymes implicated in the pathology of these diseases.[15]

Monoamine Oxidases (MAOs)

MAO-A and MAO-B are enzymes that metabolize neurotransmitters such as dopamine and serotonin. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[16] Numerous studies have demonstrated the potential of chromone derivatives as selective and reversible MAO-B inhibitors.[8][15][16]

Cholinesterases (AChE and BuChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. Certain chromone derivatives have been identified as potent inhibitors of both AChE and BuChE.[15]

Sirtuin 2 (SIRT2)

SIRT2 is a deacetylase that has been implicated in neurodegenerative processes. Chroman-4-one and chromone derivatives have been developed as potent and selective SIRT2 inhibitors, with some demonstrating antiproliferative properties in cancer cells.[17][18][19]

Table 1: Inhibitory Activity of Selected Chromone Derivatives against Neurological Targets

| Compound Class | Target | IC50 Value | Reference |

| 2-Azolylchromones | MAO-A | 0.023–0.32 μM | [15] |

| 2-Azolylchromones | MAO-B | 0.019–0.73 μM | [15] |

| Chromone-based chalcone | AChE | 10 μM | [15] |

| Chromone-based chalcone | BuChE | 6 μM | [15] |

| Substituted Chroman-4-ones | SIRT2 | Low micromolar range | [17] |

Anti-inflammatory and Anti-allergic Mechanisms

The anti-inflammatory and anti-allergic properties of chromones are well-documented, with disodium cromoglycate and nedocromil being clinically used for the treatment of asthma and allergies.[20][21][22][23]

Mast Cell Stabilization

The classical mechanism attributed to cromones is the "stabilization" of mast cells, inhibiting their degranulation and the release of inflammatory mediators like histamine and eicosanoids.[22][23]

Annexin A1 Release

More recent research has revealed a more nuanced mechanism involving the stimulation of the release of the anti-inflammatory protein Annexin A1 (Anx-A1) from mast cells.[20][22] This action is believed to be a key component of the pharmacological effects of cromones in allergic inflammation.

Inhibition of Inflammatory Signaling Pathways

Chromone derivatives have been shown to suppress inflammatory responses by inhibiting the transcriptional activity of NF-κB, a master regulator of inflammation.[6][24] Some natural chromones exert their anti-inflammatory effects, at least in part, through the activation of the glucocorticoid receptor.[24]

Signaling Pathway: Chromone-Mediated Anti-inflammatory Action

Caption: Inhibition of inflammatory pathways by chromone derivatives.

Antiviral Activity

The chromone scaffold is also a promising framework for the development of antiviral agents.[25][26][27]

HIV

Schumannificine, a chromone alkaloid, has demonstrated anti-HIV activity, which is thought to be due to the irreversible binding to the viral envelope protein gp120, rather than inhibition of reverse transcriptase or protease.[25]

SARS-CoV

Derivatives of 2-(3-amino-4-piperazinylphenyl)chromone have shown specific antiviral activity against the severe acute respiratory syndrome coronavirus (SARS-CoV).[27] Computational studies have also suggested that the chromone scaffold can act as a potential inhibitor of the SARS-CoV-2 spike protein.[28]

Other Notable Therapeutic Targets

The therapeutic potential of chromone-based compounds extends to a variety of other targets:

-

α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. Chromone derivatives isolated from marine fungi have shown significant α-glucosidase inhibitory activity.[29]

-

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. Chromone-based compounds have been developed as topoisomerase inhibitors.[8]

-

G Protein-Coupled Receptors (GPCRs): While direct, high-affinity binding of chromones to GPCRs is an area of ongoing research, some studies suggest that chromone derivatives can modulate GPCR-mediated signaling.[6][23] The chromone receptor GPR35 has been identified on mast cells.[23]

Conclusion

The chromone scaffold continues to be a highly valuable and versatile platform in the discovery of new therapeutic agents. Its ability to interact with a wide array of biological targets, from kinases and enzymes to viral proteins and inflammatory mediators, underscores its privileged status in medicinal chemistry. The ongoing exploration of novel chromone derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing a broad range of human diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. asianpubs.org [asianpubs.org]

- 5. ijrar.org [ijrar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]

- 21. tandfonline.com [tandfonline.com]

- 22. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 23. karger.com [karger.com]

- 24. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. rjpbcs.com [rjpbcs.com]

- 27. Design, synthesis and antiviral activity of 2-(3-amino-4-piperazinylphenyl)chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire [mdpi.com]

The Chromone Scaffold: A Journey from Ancient Herbals to Modern Therapeutics

An In-depth Technical Guide on the Discovery and Medicinal Chemistry of Chromone Derivatives

Introduction: The Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile starting point for drug design.[1][2][3] The chromone scaffold, a benzo-γ-pyrone ring system, stands as a quintessential example of such a privileged core.[4][5][6] Found widely in the plant kingdom, chromone and its derivatives have a rich history intertwined with traditional medicine, which has inspired decades of scientific exploration and the development of clinically significant drugs.[7][8] This technical guide will trace the fascinating journey of chromone derivatives, from their discovery in ancient herbal remedies to their current status as a cornerstone in modern medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. We will delve into the pivotal discoveries, the evolution of synthetic strategies, the intricate structure-activity relationships, and the diverse pharmacological applications that underscore the enduring importance of this remarkable scaffold.

Part 1: Historical Roots - The Khellin Legacy

The story of chromone in medicine begins not in a modern laboratory, but in the ancient practices of Mediterranean and Egyptian herbal medicine.[9][10] For centuries, the seeds of the plant Ammi visnaga, commonly known as khella or toothpickweed, were used to treat a variety of ailments, including renal colic, asthma, and angina pectoris.[9][11][12] The active principle behind these therapeutic effects was later identified as a furanochromone derivative named khellin .[4][10][13]

Khellin itself was used clinically as a vasodilator and bronchodilator; however, its therapeutic utility was hampered by undesirable side effects such as nausea.[9][10][13] This limitation spurred the interest of medicinal chemists to synthesize analogs with an improved therapeutic index. This endeavor marked a pivotal moment, transitioning the chromone scaffold from a natural product to a platform for rational drug design.

The Breakthrough: From Khellin to Cromolyn Sodium

The most significant breakthrough in the medicinal chemistry of chromones came from the dedicated work of Dr. Roger Altounyan in the 1960s.[14][15][16] Suffering from asthma himself, Dr. Altounyan systematically synthesized and self-administered numerous khellin derivatives to identify a compound with prophylactic anti-asthmatic activity but without the adverse effects of the parent molecule.[15] This pioneering work, a testament to experiential and self-validating research, led to the discovery of cromolyn sodium (disodium cromoglycate).[11][16]

Introduced clinically in 1968, cromolyn sodium represented a novel class of anti-asthmatic agents.[15][16] Unlike bronchodilators that provide symptomatic relief, cromolyn sodium acts prophylactically to prevent the onset of asthmatic attacks.[14][17] Its discovery was a landmark achievement, not only for asthma therapy but also for establishing the therapeutic potential of synthetic chromone derivatives.

Caption: The evolution from the natural product khellin to the synthetic drug cromolyn sodium.

Part 2: The Chemistry of Chromones - Synthesis and Structure-Activity Relationships

The therapeutic success of cromolyn sodium ignited a surge of interest in the synthesis and biological evaluation of a vast array of chromone derivatives. The versatility of the chromone core allows for structural modifications at various positions, leading to a diverse library of compounds with a wide spectrum of pharmacological activities.[5][18][19]

Key Synthetic Strategies

Several classical and modern synthetic routes have been developed for the construction of the chromone scaffold. Some of the most prominent methods include:

-

Baker-Venkataraman Rearrangement: A widely used method involving the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the chromone ring.

-

Kostanecki-Robinson Reaction: This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization to yield a chromone derivative.[3]

-

Vilsmeier-Haack Reaction: A versatile method for the formylation of active methylene groups, which can be applied to o-hydroxyacetophenones to generate precursors for chromone synthesis.[18]

-

Microwave-Assisted Synthesis: Modern techniques like microwave irradiation have been employed to accelerate reaction times and improve yields in various chromone synthesis protocols.

The choice of synthetic strategy is often dictated by the desired substitution pattern on the chromone ring, which in turn influences the biological activity of the final compound.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of a chromone derivative is intricately linked to the nature and position of its substituents.[18][20][21] Extensive SAR studies have revealed key structural features that govern the biological activity of these compounds. For instance, in the context of anti-allergic activity, the presence of a carboxylic acid group at the C-2 position was found to be crucial for the mast cell stabilizing properties of cromolyn sodium and related compounds.

Conversely, for other activities such as anticancer or neuroprotective effects, different substitution patterns are required. For example, the introduction of a styryl group at the C-2 or C-3 position has been shown to impart potent antioxidant and anticancer properties.[6][22] The ongoing exploration of chromone SAR continues to guide the design of new derivatives with enhanced potency and selectivity for a variety of therapeutic targets.[20]

Part 3: Pharmacological Landscape of Chromone Derivatives

The chromone scaffold has proven to be a remarkably versatile platform for the development of drugs with a wide range of therapeutic applications.[4][5][23] This versatility stems from the ability of chromone derivatives to interact with a diverse array of biological targets, including enzymes, receptors, and ion channels.[7][24]

Mast Cell Stabilization: The Cornerstone of Anti-Allergic Activity

The primary mechanism of action for cromolyn sodium and other anti-allergic chromones is the stabilization of mast cells.[14][17][25] Mast cells play a central role in the allergic inflammatory cascade. Upon exposure to an allergen, IgE antibodies bound to the surface of mast cells become cross-linked, triggering a signaling cascade that leads to the influx of calcium ions and the subsequent degranulation of the mast cell.[26][27][28] This degranulation releases a host of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which are responsible for the symptoms of allergic reactions.[27]

Cromolyn sodium is believed to act by blocking a specific chloride ion channel in the mast cell membrane, which in turn inhibits the calcium influx necessary for degranulation.[17] By stabilizing the mast cell, cromolyn sodium prevents the release of these inflammatory mediators, thereby averting the allergic response.[14]

Caption: Mechanism of mast cell stabilization by cromolyn sodium.

Beyond Allergy: A Spectrum of Therapeutic Potential

The pharmacological utility of chromone derivatives extends far beyond their anti-allergic properties. The inherent reactivity and structural diversity of the chromone nucleus have enabled the development of compounds with a broad range of biological activities, including:

-

Anticancer: Many chromone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[18][21] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[24]

-

Neuroprotective: Chromones have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[29] They can exert their neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE), monoamine oxidase (MAO), and the aggregation of amyloid-beta plaques.[29]

-

Antimicrobial: A variety of chromone derivatives have been shown to possess antibacterial and antifungal properties.[4][7] The chromanone scaffold, a related structure, has been investigated for its activity against Mycobacterium tuberculosis.[24]

-

Anti-inflammatory: Beyond their role in allergy, certain chromones exhibit broader anti-inflammatory effects.[8][24] For instance, the chromone-based drug iguratimod has been approved for the treatment of rheumatoid arthritis in some countries.[24]

The following table summarizes the diverse pharmacological activities of chromone derivatives and their corresponding mechanisms of action.

| Pharmacological Activity | Mechanism of Action | Key Molecular Targets |

| Anti-allergic | Mast cell stabilization, inhibition of inflammatory mediator release.[14][25] | Chloride ion channels in mast cells.[17] |

| Anticancer | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenesis.[21][24] | PI3K/Akt/mTOR pathway, various kinases.[24] |

| Neuroprotective | Inhibition of key enzymes, prevention of protein aggregation, antioxidant effects.[29] | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Amyloid-beta.[29] |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes.[4][24] | Bacterial and fungal cellular components.[24] |

| Anti-inflammatory | Modulation of cytokine production, inhibition of inflammatory enzymes.[8][24] | Interleukin-17 (IL-17), other pro-inflammatory cytokines.[24] |

Part 4: Future Directions and Conclusion

The journey of chromone derivatives in medicinal chemistry is a compelling narrative of how natural products can inspire the development of novel therapeutics. From the ancient use of Ammi visnaga to the rational design of cromolyn sodium and the ongoing exploration of new pharmacological activities, the chromone scaffold has consistently proven its value in drug discovery.[1][7][30]

Current research continues to uncover new facets of chromone chemistry and biology. The development of multi-target-directed ligands, where a single chromone derivative is designed to interact with multiple targets implicated in a complex disease, represents a particularly exciting frontier.[29][30] Furthermore, advances in synthetic methodologies are enabling the creation of increasingly complex and diverse chromone libraries for high-throughput screening.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrar.org [ijrar.org]

- 5. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Khellin - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. jab.alzahra.ac.ir [jab.alzahra.ac.ir]

- 13. What is Khellin used for? [synapse.patsnap.com]

- 14. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Twenty years of sodium cromoglycate treatment: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacy180.com [pharmacy180.com]

- 18. researchgate.net [researchgate.net]

- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 20. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and pharmacological activities of non-flavonoid chromones: a patent review (from 2005 to 2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Mast cell stabilizer [medbox.iiab.me]

- 26. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. files01.core.ac.uk [files01.core.ac.uk]

Physical properties like melting point and appearance of 6-Methylchromone-2-carboxylic acid

An In-Depth Technical Guide to the Physical Properties of 6-Methylchromone-2-carboxylic Acid

Introduction

This compound is a member of the chromone family, a class of compounds based on the 1,4-benzopyrone scaffold.[1] This heterocyclic motif is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[2] A thorough understanding of its fundamental physical properties, such as appearance and melting point, is a critical prerequisite for its application in drug discovery, synthesis of fluorescent dyes, and development of advanced materials.[2] This guide provides a detailed examination of these properties, grounded in data from authoritative sources and supplemented with practical experimental protocols for their verification.

Core Physicochemical Characteristics

A summary of the key identifying and physical properties of this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₄ | [2][3][4] |

| Molecular Weight | 204.18 g/mol | [2][3][4] |

| CAS Number | 5006-44-0 | [2][3] |

| Appearance | Off-white to light yellow/orange powder or crystal | [2] |

| Melting Point | 262-270 °C | [1][2][3][5] |

| Purity (Typical) | ≥98% (HPLC) | [2][3] |

Detailed Analysis of Physical Properties

Appearance